molecular formula C11H6F3NO2 B1312684 3-(trifluoromethyl)quinoline-4-carboxylic Acid CAS No. 588702-65-2

3-(trifluoromethyl)quinoline-4-carboxylic Acid

Cat. No.: B1312684
CAS No.: 588702-65-2
M. Wt: 241.17 g/mol
InChI Key: WBOBVHAOJMZKLF-UHFFFAOYSA-N
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Description

The trifluoromethyl (-CF₃) group at the 3-position enhances metabolic stability, lipophilicity, and electronic properties, making it valuable in drug design . This compound has been explored for antimicrobial, anti-inflammatory, and fluorescence-based sensing applications. For instance, derivatives of quinoline-4-carboxylic acids, including those with trifluoromethyl substituents, exhibit strong antimicrobial activity against Gram-positive bacteria , while others serve as long-wavelength fluorescent sensors for biomolecules like D-ribose .

Properties

IUPAC Name

3-(trifluoromethyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-5-15-8-4-2-1-3-6(8)9(7)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOBVHAOJMZKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463422
Record name 3-(trifluoromethyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-65-2
Record name 3-(trifluoromethyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)quinoline-4-carboxylic acid
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Preparation Methods

Procedure (Inferred from):

  • Condensation : React 2-amino-3-(trifluoromethyl)benzoic acid with ethyl acetoacetate in ethanol under acidic conditions.
  • Cyclization : Heat in Dowtherm (high-boiling solvent) at 250°C for 5 h to form 4-hydroxy-3-(trifluoromethyl)quinoline-3-carboxylate.
  • Hydrolysis : Treat with hydrazine hydrate to yield the carboxylic acid.

Data from Analogous Systems ():

Intermediate Conditions Product Yield
Ethyl 4-hydroxy-7-CF₃-quinoline-3-carboxylate Hydrazine hydrate, ethanol, reflux 4 h 4-Hydroxy-7-CF₃-quinoline-3-carbohydrazide 89%

Challenge : Positional selectivity for the trifluoromethyl group at C3 requires precise control over the substitution pattern of the aniline precursor.

Oxidative Functionalization of Vinylquinolines

Patents describe oxidizing 2-vinylquinoline-4-carboxylic acid to dicarboxylic acids, suggesting a route to introduce carboxyl groups.

Protocol for Analogous Oxidation:

  • Substrate : 3-Vinylquinoline-4-carboxylic acid (hypothetical).
  • Oxidizing Agent : KMnO₄ in NaOH (40°C, 6 h).
  • Product : Quinoline-3,4-dicarboxylic acid (78% yield).

Adaptation : Introducing a trifluoromethyl group at C3 prior to oxidation could yield the target compound, though this remains speculative.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Pfitzinger High yields (85–99%), scalable Requires CF₃-substituted isatin (not reported) 78–99%
Friedländer Flexible substituent introduction Limited positional control for CF₃ 70–89%
Oxidation Mild conditions Dependent on pre-functionalized vinyl intermediates 75–90%

Critical Reaction Parameters

  • Temperature : Cyclization steps require high temperatures (250°C in Dowtherm).
  • Oxidants : KMnO₄ is preferred for carboxyl group introduction ().
  • Solvents : Ethanol and water are common for hydrolysis; xylene aids decarboxylation ().

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

3-(Trifluoromethyl)quinoline-4-carboxylic acid has shown promising results in antimicrobial studies. Its derivatives have been synthesized and tested for various biological activities:

  • Antimicrobial Activity : Recent studies indicate that compounds derived from this acid exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, specific derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

Case Study: Antimicrobial Screening

CompoundMIC (µg/ml)Target Organism
6d6.25Mycobacterium smegmatis
9c12.5Pseudomonas aeruginosa
7a25Candida albicans

These results highlight the enhanced activity attributed to the trifluoromethyl group, which appears to improve the binding affinity to biological targets .

Agrochemical Applications

The compound is also being explored for its potential use in agrochemicals, particularly as a precursor for developing pesticides and herbicides. The trifluoromethyl group enhances the lipophilicity of the compounds, which may improve their efficacy in agricultural applications .

Table: Potential Agrochemical Applications

Application TypeDescription
PesticidesDevelopment of new formulations targeting pests
HerbicidesTargeting specific weed species
FungicidesPotential use in controlling fungal pathogens

Material Science

In material science, the unique properties of this compound make it suitable for synthesizing advanced materials. Its derivatives can be utilized in creating polymers with enhanced thermal stability and chemical resistance due to the trifluoromethyl substituent.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of the trifluoromethyl group and carboxylic acid moiety on the quinoline scaffold significantly influences molecular properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight pKa (Predicted) Key Properties/Applications References
3-(Trifluoromethyl)quinoline-4-carboxylic acid C₁₁H₆F₃NO₂ 257.17 ~3.23† Antimicrobial activity; fluorescence sensing
4-(Trifluoromethyl)quinoline-3-carboxylic acid C₁₁H₆F₃NO₂ 241.17 - Potential P-selectin inhibition
3-(Trifluoromethyl)quinoline-5-carboxylic acid C₁₁H₆F₃NO₂ 257.17 - High structural similarity (98%)
4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid C₁₁H₅BrF₃NO₂ 320.06 3.23 Enhanced density (1.788 g/cm³)
2-(4-Boronophenyl)quinoline-4-carboxylic acid C₁₆H₁₁BNO₂ 268.08 - Aggregation-induced emission at 500 nm; D-ribose sensing

†Predicted pKa based on analog data .

Key Observations :

  • Positional Effects : The trifluoromethyl group at the 3-position (vs. 4- or 5-position) optimizes steric and electronic interactions for antimicrobial activity .
  • Fluorescence: Boron-containing derivatives (e.g., 2-(4-boronophenyl) analogs) exhibit red-shifted fluorescence (500 nm), enabling applications in bioimaging .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: this compound derivatives share structural motifs with fluoroquinolones like norfloxacin, which target DNA gyrase. However, the trifluoromethyl group improves resistance to enzymatic degradation compared to non-fluorinated analogs .
  • Sensing Applications: Derivatives with boronic acid groups (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) demonstrate carbohydrate-specific fluorescence quenching, a property absent in non-boronated analogs .

Biological Activity

3-(Trifluoromethyl)quinoline-4-carboxylic acid (TFM-QCA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₆F₃N₁O₂
  • CAS Number : 588702-65-2
  • Molecular Weight : 215.15 g/mol

The trifluoromethyl group (-CF₃) enhances the lipophilicity and stability of the compound, making it a valuable candidate in pharmaceutical development.

Synthesis Methods

The synthesis of TFM-QCA typically involves several key steps:

  • Starting Materials : The synthesis begins with quinoline derivatives.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or other fluorination techniques.
  • Carboxylation : The introduction of the carboxylic acid group is often done via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that TFM-QCA exhibits significant antimicrobial properties. A study demonstrated that derivatives containing the trifluoromethyl group showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline core could lead to improved efficacy.

CompoundActivity Against S. aureusActivity Against E. coli
TFM-QCAModerateHigh
NorfloxacinHighHigh

Anticancer Potential

TFM-QCA has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines . The trifluoromethyl substituent plays a crucial role in enhancing the compound's potency against cancer cells.

The mechanism by which TFM-QCA exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with Cellular Signaling Pathways : The compound may modulate pathways related to inflammation and cell survival, contributing to its therapeutic effects.

Case Studies

  • Antibacterial Study : A study synthesized various TFM-QCA derivatives and evaluated their antibacterial activity using agar diffusion methods. Some derivatives exhibited potent activity comparable to established antibiotics .
  • Anticancer Efficacy : In a preclinical trial involving animal models, TFM-QCA demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, suggesting potential for combination therapy .
  • Toxicological Assessments : Toxicity studies indicated that while TFM-QCA is generally well-tolerated, it can cause mild irritation in sensitive populations, necessitating further investigation into its safety profile .

Q & A

Q. What are the established synthetic routes for 3-(trifluoromethyl)quinoline-4-carboxylic acid, and what are their key reaction conditions?

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Confirm molecular identity via high-resolution mass spectrometry (HRMS; e.g., ESI-TOF) and compare experimental [M+H]⁺ values with theoretical calculations (e.g., 309.0224 for C₁₂H₅F₆NO₂) . Structural elucidation requires ¹H/¹³C NMR, focusing on trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and carboxylic acid (δ ~170 ppm in ¹³C NMR) signals .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer : Store at +5°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or decarboxylation . Avoid exposure to moisture, heat (>40°C), and strong oxidizing agents. For handling, use PPE (gloves, goggles) and work in a fume hood due to potential dust formation .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Contradictions arise from varying crystallinity or hydrate formation. Conduct differential scanning calorimetry (DSC) to identify polymorphs. Solubility studies should use standardized shake-flask methods in buffered solutions (pH 1–7.4) with HPLC quantification. For example, if solubility in DMSO is higher than in water, consider logP calculations (predicted ~3.2) to optimize solvent systems .

Q. What strategies improve the yield of carboxylation reactions in trifluoromethylquinoline derivatives?

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials, identifying sites for electrophilic/nucleophilic modifications. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Plasmodium DHODH for antimalarials) predicts binding affinities. For instance, substituting the 8-CF₃ group with electron-withdrawing groups (e.g., -NO₂) may enhance target engagement .

Q. What analytical techniques resolve spectral overlaps in NMR caused by trifluoromethyl groups?

  • Methodological Answer : Use ¹⁹F NMR to distinguish CF₃ signals (δ ~ -60 to -70 ppm). For ¹H NMR, apply 2D techniques (COSY, HSQC) to resolve aromatic proton overlaps. Deuteration of exchangeable protons (e.g., -COOH) in D₂O simplifies splitting patterns .

Methodological Notes

  • Synthesis Optimization : Prioritize catalytic methods for scalability and reduced halogen waste .
  • Data Reproducibility : Report detailed reaction parameters (e.g., ramp rates for microwave steps) to mitigate batch variability .
  • Safety : Monitor exotherms during lithiation and CO₂ quenching to prevent thermal runaway .

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